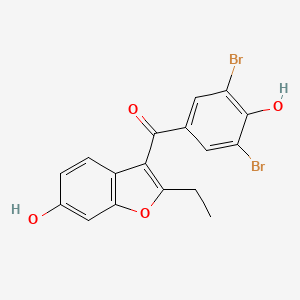
BOC-Val-Ala-OMe
Overview
Description
BOC-Val-Ala-OMe is a dipeptide that bears sequence homogeneity with the C-terminus of Alzheimer’s Aβ 39–40 . It is a cleavable ADC linker . The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma .
Synthesis Analysis
The synthesis of BOC-Val-Ala-OMe involves the use of o-NosylOXY and DIPEA in DCM . The Boc group can be deprotected under mild acidic conditions to form the free amine .Scientific Research Applications
Alzheimer’s Disease Research
BOC-Val-Ala-OMe has been used in the study of Alzheimer’s disease. It exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form . This is significant because these structures are similar to those found in the amyloid plaques that characterize Alzheimer’s disease .
Study of Protein Folding
The compound can be used to study protein folding and misfolding, particularly in relation to diseases like Alzheimer’s. The β-sheet structures it forms are similar to those found in many proteins, and studying these can provide insights into how proteins fold and what happens when this process goes wrong .
Nanotechnology
BOC-Val-Ala-OMe can self-assemble into highly organized structures . This property makes it useful in the field of nanotechnology, where it could potentially be used to create nanostructures for various applications .
Material Science
The ability of BOC-Val-Ala-OMe to form different morphologies, such as a highly organized two-ended spear-like architecture, could be exploited in material science . These unique structures could be used in the development of new materials with specific properties .
Dye Binding Studies
BOC-Val-Ala-OMe has been found to bind with the amyloid binding dyes thioflavin T (ThT) and Congo red . This property could be used in dye binding studies, which are important in many areas of research, including the study of diseases like Alzheimer’s .
Drug Delivery Systems
The self-assembly properties of BOC-Val-Ala-OMe could potentially be exploited in the development of drug delivery systems . The compound could be used to create nanostructures that can encapsulate drugs and deliver them to specific locations in the body .
Mechanism of Action
Target of Action
BOC-Val-Ala-OMe is a dipeptide that exhibits sequence homogeneity with the C-terminus of Alzheimer’s Aβ 39–40 and Aβ 41–42 . The primary targets of this compound are the β-sheet structures in these proteins .
Mode of Action
BOC-Val-Ala-OMe interacts with its targets by forming intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form . This interaction results in the formation of highly organized structures .
Biochemical Pathways
The interaction of BOC-Val-Ala-OMe with its targets affects the biochemical pathways related to the formation of β-sheet structures in Alzheimer’s Aβ 39–40 and Aβ 41–42 . The downstream effects of this interaction include the formation of highly organized structures .
Result of Action
The result of BOC-Val-Ala-OMe’s action is the formation of highly organized structures . These structures are found to bind with the amyloid binding dyes thioflavin T (ThT) and Congo red .
Action Environment
The action of BOC-Val-Ala-OMe is influenced by environmental factors such as the solvent used. For example, in a methanol–water solvent mixture, BOC-Val-Ala-OMe forms a hollow hexagonal tube-like structure . The efficacy and stability of BOC-Val-Ala-OMe are likely to be influenced by similar environmental factors.
Future Directions
properties
IUPAC Name |
methyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)10(16-13(19)21-14(4,5)6)11(17)15-9(3)12(18)20-7/h8-10H,1-7H3,(H,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOSSFVOMTYCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/structure/B3105277.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3105287.png)
![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)


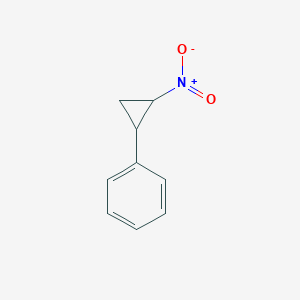
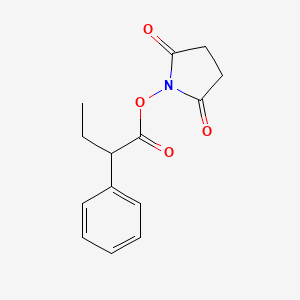
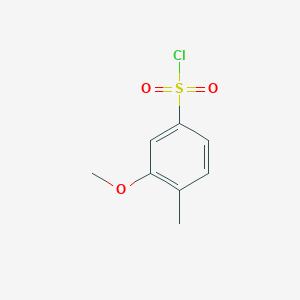

![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)
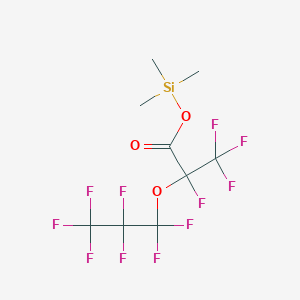
![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
